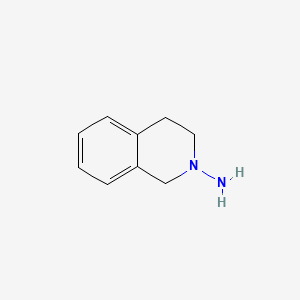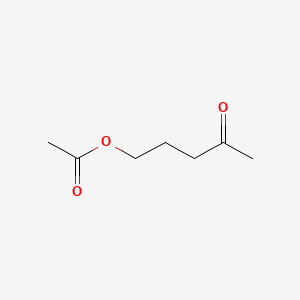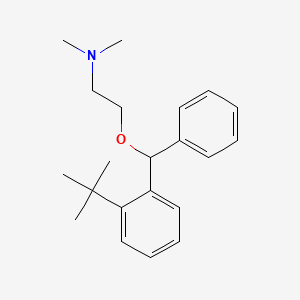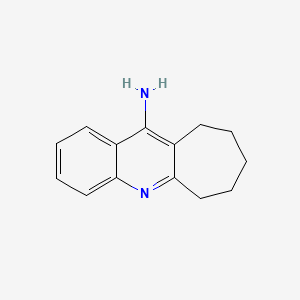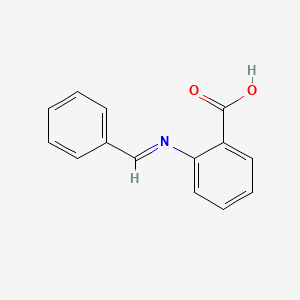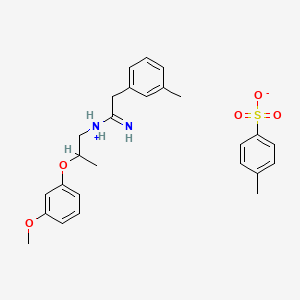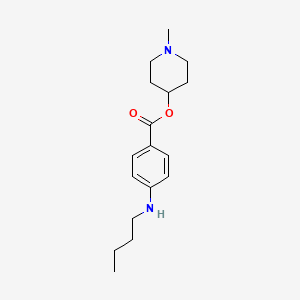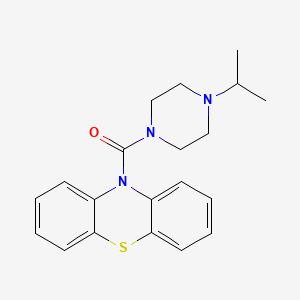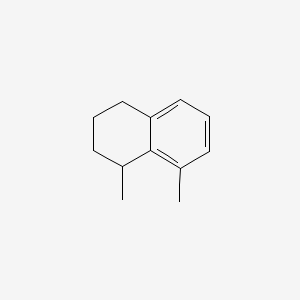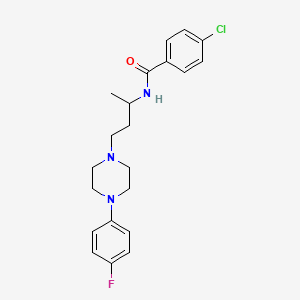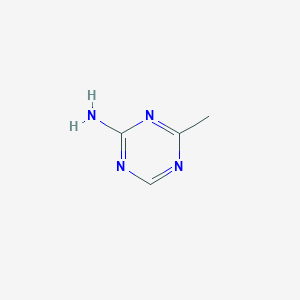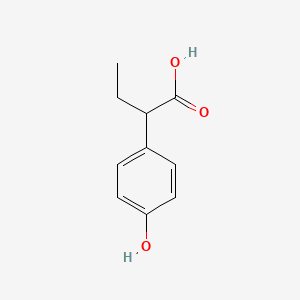![molecular formula C19H37NaO10S2 B1619079 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 707-15-3](/img/structure/B1619079.png)
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the linear formula C9H14N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring in a chair conformation, which is perpendicular (90.6°) to the strictly planar pyrrolidine-2,5-dione ring .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Methods : A three-step synthesis process for related compounds, including 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been developed. These compounds are part of a class of heterocyclic scaffolds with pharmacological interest (Pardali et al., 2021).
Molecular Structure
- Crystal Structure : The compound's crystal structure, including molecular and conformational details, has been studied, offering insights into its molecular arrangement (Rohlíček et al., 2010).
Pharmacological Potential
- Hypoglycemic Activity : Studies have shown that certain derivatives of this compound possess significant hypoglycemic activity, which could be relevant for diabetes treatment (Iqbal et al., 2012).
- Muscarinic Agonist Properties : Certain derivatives have been identified as muscarinic receptor agonists, which might have implications for treating neurological disorders (Ishihara et al., 1992).
Mécanisme D'action
The mechanism of action of hydantoins generally involves interactions with various enzymes and receptors in the body, leading to changes in cellular function. The specific targets and modes of action can vary widely depending on the specific structure of the hydantoin compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence the bioavailability and efficacy of hydantoin compounds. These factors can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the condensation of 2-amino-3-methylbutanoic acid with ethyl acetoacetate, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-amino-3-methylbutanoic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-methylbutanoic acid with ethyl acetoacetate using sodium ethoxide as a base to form ethyl 2-(2-amino-3-methylbutanamido)acetate.", "Step 2: Cyclization of ethyl 2-(2-amino-3-methylbutanamido)acetate using acetic anhydride and sulfuric acid to form 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione.", "Step 3: Oxidation of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione using sodium bicarbonate and magnesium sulfate in chloroform and water to obtain the final product." ] } | |
Numéro CAS |
707-15-3 |
Formule moléculaire |
C19H37NaO10S2 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
sodium;(1-methoxy-1-oxo-12-sulfooxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C19H38O10S2.Na/c1-3-4-5-9-12-17(28-30(21,22)23)15-16-18(29-31(24,25)26)13-10-7-6-8-11-14-19(20)27-2;/h17-18H,3-16H2,1-2H3,(H,21,22,23)(H,24,25,26);/q;+1/p-1 |
Clé InChI |
VJWJZMKNCNWWBT-UHFFFAOYSA-M |
SMILES |
CC1CCCCC12C(=O)NC(=O)N2 |
SMILES canonique |
CCCCCCC(CCC(CCCCCCCC(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


